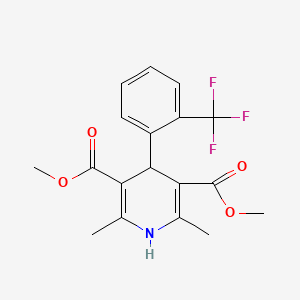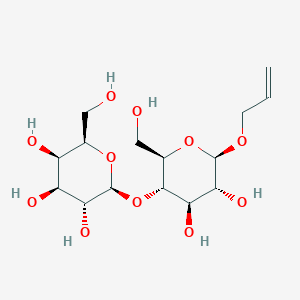
Gal(b1-4)Glc(b)-O-allyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Gal(b1-4)Glc(b)-O-allyl is a disaccharide derivative consisting of a galactose (Gal) and glucose (Glc) unit linked by a β1-4 glycosidic bond, with an allyl group attached to the glucose unit. This compound is a part of the larger family of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. The presence of the allyl group makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gal(b1-4)Glc(b)-O-allyl typically involves the following steps:
Glycosylation Reaction: The initial step involves the formation of the β1-4 glycosidic bond between galactose and glucose. This can be achieved using glycosyl donors and acceptors in the presence of a catalyst such as a Lewis acid.
Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction, where the hydroxyl group of the glucose unit is reacted with an allyl halide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated glycosylation reactors. These reactors allow for precise control over reaction conditions such as temperature, pH, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Gal(b1-4)Glc(b)-O-allyl: can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The double bond in the allyl group can be reduced to form a saturated alkyl chain.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the double bond acts as a site for electrophilic attack.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Saturated alkyl chains.
Substitution: Various substituted glycosides depending on the nucleophile used.
科学研究应用
Gal(b1-4)Glc(b)-O-allyl: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying enzyme activities, particularly glycosyltransferases and glycosidases.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable glycosidic bonds.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of biodegradable polymers.
作用机制
The mechanism by which Gal(b1-4)Glc(b)-O-allyl exerts its effects is primarily through its interaction with specific enzymes and receptors. The β1-4 glycosidic bond is recognized by glycosyltransferases, which can further modify the compound by adding additional sugar units. The allyl group can undergo various chemical transformations, making the compound versatile for different applications.
相似化合物的比较
Gal(b1-4)Glc(b)-O-allyl: can be compared with other similar compounds such as:
Lactose (Gal(b1-4)Glc): Lacks the allyl group, making it less reactive in certain chemical reactions.
Lacto-N-biose (Gal(b1-3)GlcNAc): Contains an N-acetylglucosamine unit instead of glucose, leading to different biological activities.
Lactulose (Gal(b1-4)Fructose): Contains a fructose unit instead of glucose, used primarily as a laxative.
The uniqueness of This compound lies in its allyl group, which provides additional sites for chemical modification and enhances its utility in various applications.
属性
分子式 |
C15H26O11 |
|---|---|
分子量 |
382.36 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-enoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h2,6-22H,1,3-5H2/t6-,7-,8+,9+,10-,11-,12-,13-,14-,15+/m1/s1 |
InChI 键 |
XNJOGRYFBJDYQK-YZIZBFEWSA-N |
手性 SMILES |
C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
规范 SMILES |
C=CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


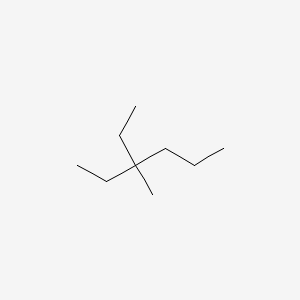
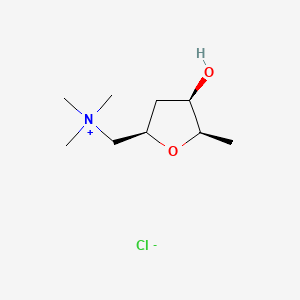
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
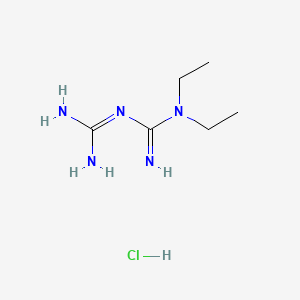
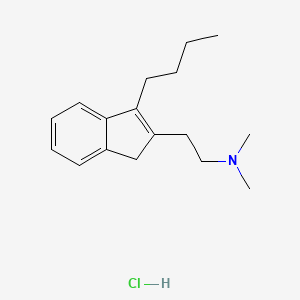
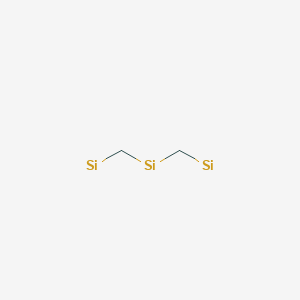
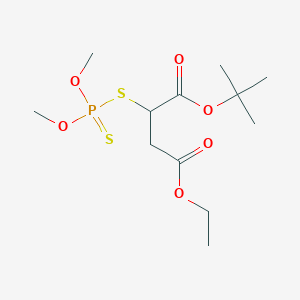

![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
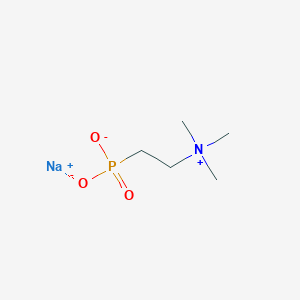
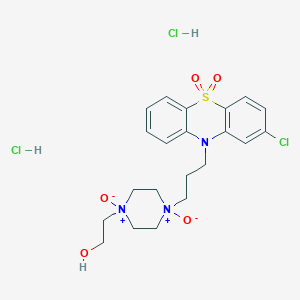
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
